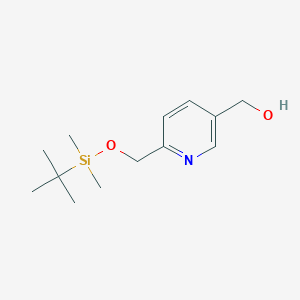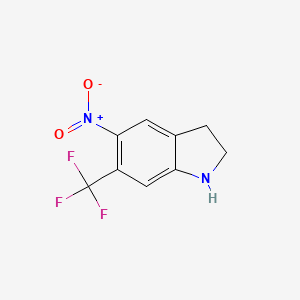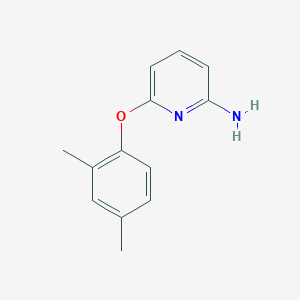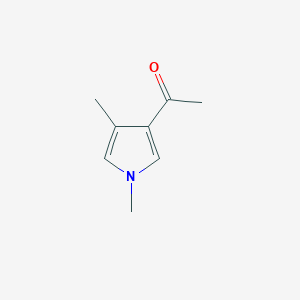![molecular formula C17H11NO B13898200 Benz[b]acridin-12(5H)-one CAS No. 10322-23-3](/img/structure/B13898200.png)
Benz[b]acridin-12(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz[b]acridin-12(5H)-one is a heterocyclic compound that belongs to the acridine family Acridines are known for their planar structures and aromatic properties, which make them useful in various scientific applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benz[b]acridin-12(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone, followed by cyclization in the presence of a strong acid or base. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Benz[b]acridin-12(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkyl halides, nitrating agents, acidic or basic catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, alkylated, or nitrated derivatives.
Aplicaciones Científicas De Investigación
Benz[b]acridin-12(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential anticancer properties and as a component in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benz[b]acridin-12(5H)-one involves its ability to intercalate with nucleic acids, particularly DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of replication and transcription processes. The compound’s planar structure allows it to insert between the base pairs of DNA, stabilizing the intercalated complex through π-π interactions. This property is particularly useful in the development of anticancer agents, as it can induce apoptosis in cancer cells by interfering with their genetic material.
Comparación Con Compuestos Similares
Acridine: Shares the planar structure and aromatic properties but lacks the additional functional groups present in Benz[b]acridin-12(5H)-one.
Quinacrine: A derivative of acridine with additional chlorine and methoxy groups, used as an antimalarial and antiparasitic agent.
Proflavine: Another acridine derivative with antimicrobial properties, used in the treatment of wounds and infections.
Uniqueness: this compound stands out due to its specific functional groups and the ability to undergo a wide range of chemical reactions
Propiedades
Número CAS |
10322-23-3 |
|---|---|
Fórmula molecular |
C17H11NO |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
5H-benzo[b]acridin-12-one |
InChI |
InChI=1S/C17H11NO/c19-17-13-7-3-4-8-15(13)18-16-10-12-6-2-1-5-11(12)9-14(16)17/h1-10H,(H,18,19) |
Clave InChI |
GGUSMHPSFBLRBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13898192.png)
